molecular formula C22H29FO6 B1610114 6alpha-Hydroxydexamethasone CAS No. 111897-35-9

6alpha-Hydroxydexamethasone

Cat. No.: B1610114
CAS No.: 111897-35-9
M. Wt: 408.5 g/mol
InChI Key: RVBSTEHLLHXILB-GQKYHHCASA-N
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Mechanism of Action

Target of Action

6alpha-Hydroxydexamethasone is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

This compound, like dexamethasone, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

It is known that glucocorticoids like dexamethasone can inhibit phospholipase a2, leading to decreased formation of arachidonic acid derivatives . They also promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

This compound is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of dexamethasone and its metabolites can exhibit time-dependent clearance, with the activity of CYP3A4 potentially induced when dexamethasone is persistently administered . This can result in auto-induction and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of dexamethasone, given their similar structures and targets. These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

6alpha-Hydroxydexamethasone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic pathway involving the enzyme cytochrome P450, which catalyzes the hydroxylation of dexamethasone . The nature of these interactions is primarily biochemical, involving binding at the active sites of enzymes and subsequent modifications to the molecular structure of the compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely derived from its parent compound, dexamethasone. Dexamethasone influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a metabolite of dexamethasone, it is likely to share similar mechanisms of action . Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects .

Temporal Effects in Laboratory Settings

As a metabolite of dexamethasone, its stability and degradation are likely to be influenced by similar factors, including pH, temperature, and the presence of other metabolizing enzymes .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on dexamethasone have shown that its effects can vary with dosage, with higher doses often leading to more pronounced anti-inflammatory and immunosuppressive effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of dexamethasone. It is produced through the hydroxylation of dexamethasone, a reaction catalyzed by the enzyme cytochrome P450 . This pathway may also involve other enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by various factors, including its physicochemical properties and the presence of transport proteins. As a hydroxylated metabolite of dexamethasone, it may have different distribution characteristics compared to the parent compound .

Subcellular Localization

Given its biochemical properties and its formation through the metabolic pathways of dexamethasone, it is likely to be found in similar subcellular locations as dexamethasone, potentially including the cytoplasm and nucleus where the glucocorticoid receptor is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxydexamethasone typically involves the hydroxylation of dexamethasone. This process is catalyzed by cytochrome P450 3A4 enzymes in the liver . The reaction conditions include the presence of oxygen and NADPH as a cofactor, which facilitates the hydroxylation at the 6alpha position .

Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors where dexamethasone is exposed to cytochrome P450 enzymes under controlled conditions to ensure efficient conversion .

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSTEHLLHXILB-GQKYHHCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131354
Record name (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111897-35-9
Record name (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111897-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Hydroxydexamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYDEXAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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